molecular formula C10H8ClNO2 B8224317 7-Chloro-8-methoxyquinolin-2(1H)-one

7-Chloro-8-methoxyquinolin-2(1H)-one

Cat. No.: B8224317
M. Wt: 209.63 g/mol
InChI Key: YUJKEARXYCJEKU-UHFFFAOYSA-N
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Description

7-Chloro-8-methoxyquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 7th position and a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and methoxy-substituted reagents.

    Nitration: The initial step may involve the nitration of 7-chloroquinoline to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Methoxylation: The amino group is subsequently converted to a methoxy group through a methoxylation reaction using methanol and a suitable catalyst.

    Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one core structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline or hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-8-methoxyquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Chemical Biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Lacks the chlorine atom at the 7th position.

    7-Chloroquinoline: Lacks the methoxy group at the 8th position.

    Quinolin-2(1H)-one: Lacks both the chlorine and methoxy substituents.

Uniqueness

7-Chloro-8-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-chloro-8-methoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKEARXYCJEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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